An In-depth Technical Guide to the Structural Analysis of Exo-3-amino-9-boc-9-azabicyclo[3.at]nonane
An In-depth Technical Guide to the Structural Analysis of Exo-3-amino-9-boc-9-azabicyclo[3.at]nonane
Abstract
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane, also known as tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 1363380-67-9), is a conformationally rigid bicyclic diamine derivative of significant interest in medicinal chemistry.[1][2] Its rigid scaffold makes it an invaluable building block for synthesizing compounds targeting the central nervous system and other complex molecular architectures.[1][3] This guide provides a comprehensive overview of the essential analytical techniques required to unequivocally confirm the structure, purity, and stereochemistry of this compound, ensuring its suitability for drug discovery and development pipelines. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into the causality behind experimental choices and data interpretation.
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane (or granatane) framework is a bridged bicyclic system composed of two fused six-membered rings.[4] This structure imparts a high degree of conformational rigidity, which is a highly desirable trait in drug design. By locking rotatable bonds, chemists can reduce the entropic penalty of receptor binding, potentially leading to higher affinity and selectivity. The "exo" stereochemistry of the C3-amino group and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen are critical features that dictate the molecule's reactivity and three-dimensional shape.
Accurate structural verification is paramount. An incorrect stereoisomer or the presence of impurities can lead to drastically different biological activities and misinterpreted structure-activity relationships (SAR). This guide establishes a self-validating system of protocols to ensure the identity and integrity of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane.
Core Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous structural elucidation of this molecule. Each technique provides a unique piece of the structural puzzle, and together, they form a robust validation workflow.
Mass Spectrometry (MS): Confirming Identity and Mass
Mass spectrometry is the first-line technique to confirm that the compound has the correct molecular weight. For Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane, the expected molecular formula is C13H24N2O2, with a monoisotopic mass of 240.1838 g/mol .[2]
Expertise in Action: The Boc group is notoriously labile under certain MS conditions and can lead to characteristic fragmentation patterns.[5][6] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecular ion intact.
Expected Observations:
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[M+H]⁺: The primary ion observed will be the protonated molecule at m/z 241.1911.
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[M-Boc+H]⁺: Loss of the entire Boc group (100 Da) is a common fragmentation pathway, resulting in a peak at m/z 141.
-
[M-isobutylene+H]⁺: A characteristic loss of isobutylene (56 Da) from the Boc group can also be observed, leading to a peak at m/z 185.[7]
Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Use an ESI-MS system calibrated according to the manufacturer's specifications.
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Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and compare it to the theoretical mass. Analyze for characteristic fragment ions to further confirm the presence of the Boc group.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the crucial exo stereochemistry. Carbon-13 NMR has been shown to be a powerful tool in the conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives.[4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The rigid chair-chair conformation of the bicyclic system results in a well-resolved spectrum.
Key Diagnostic Signals:
-
Boc Group: A sharp, integrating singlet around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
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C3-H Proton: The proton on the carbon bearing the amino group is the most critical diagnostic signal for stereochemistry. In the exo isomer, this proton is in an axial-like position and will appear as a multiplet. Its coupling constants to the adjacent bridgehead protons (C1-H and C5-H) are characteristic.
-
Bridgehead Protons (C1-H, C5-H): These protons will appear as broad multiplets, typically downfield from the other aliphatic protons due to their proximity to the bridgehead nitrogen.
¹³C NMR Spectroscopy
The carbon spectrum confirms the number of unique carbon environments. The symmetry of the molecule simplifies the spectrum.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O (Boc) | ~155 | Carbonyl carbon of the carbamate. |
| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the Boc group. |
| C1, C5 | ~50-55 | Bridgehead carbons adjacent to nitrogen. |
| C3 | ~45-50 | Carbon bearing the amino group. |
| C2, C4, C6, C8, C7 | ~20-40 | Aliphatic methylene carbons in the rings. |
Note: These are approximate shifts. Actual values depend on the solvent and concentration.
2D NMR Experiments (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It is invaluable for tracing the connectivity through the bicyclic rings, confirming the assignment of protons on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for unambiguously assigning the ¹H and ¹³C resonances.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
2D Spectra: Run standard COSY and HSQC experiments using the instrument's default pulse programs.
-
Analysis: Integrate the ¹H spectrum. Assign peaks based on chemical shifts, coupling patterns, and 2D correlations. Compare the data to literature values for similar 9-azabicyclo[3.3.1]nonane systems.[4][9]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300-3500 (two bands, primary) | N-H Stretch |
| C-H (Aliphatic) | 2850-3000 | C-H Stretch |
| C=O (Boc-Carbamate) | 1680-1700 | C=O Stretch |
| C-N | 1000-1250 | C-N Stretch |
Expertise in Action: The C=O stretch of the Boc group is a strong, sharp, and highly characteristic peak. Its presence, along with the N-H stretches of the primary amine, provides quick and reliable evidence that the main structural components are intact.
Conclusion
The structural analysis of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a clear-cut process when a logical, multi-technique approach is employed. Mass spectrometry provides the foundational confirmation of molecular weight. Infrared spectroscopy offers a rapid check for essential functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution evidence needed to confirm atom connectivity and, most critically, the exo stereochemistry of the C3-amino substituent. By following the integrated workflow and protocols outlined in this guide, researchers and drug development professionals can proceed with confidence, knowing their starting material is structurally sound and of high purity.
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Taylor & Francis Online. Available at: [Link]
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